Antithermin

Vue d'ensemble

Description

Antithermin is a novel technology that has recently been developed in the field of biochemistry and molecular biology. It is a method of creating a new type of protein-binding molecule, known as an antithermin, that can be used to study the interactions between proteins and other molecules. This technology has the potential to revolutionize the way scientists study proteins and their interactions, as well as providing a powerful tool for drug discovery.

Applications De Recherche Scientifique

Impact on Human Health from Antimicrobials in Food Animals

- Summary : Antimicrobials, including Antithermin, used in food animals can lead to antimicrobial resistance. This resistance can spread from animals to humans, posing health risks. Evidence from Europe supports the removal of nontherapeutic antimicrobials (NTAs) in animals due to these risks. The environmental impact of NTAs is under study, with concerns about their contribution to the growing environmental load of resistance genes (Marshall & Levy, 2011).

Antibiotics in Early Life Altering Murine Microbiome and Adiposity

- Summary : The use of antibiotics, like Antithermin, in early life can impact the microbiome and adiposity in mice. This research suggests implications for human health, particularly concerning the use of subtherapeutic antibiotic therapy and its potential effects on metabolism and obesity (Cho et al., 2012).

Antimicrobial Resistance from Nontherapeutic Use in Food Animals

- Summary : The nontherapeutic use of antimicrobials in food animals, including Antithermin, contributes significantly to the spread of antimicrobial resistance. This resistance can be transferred from animals to humans through various channels, including the food chain, water, and soil, necessitating a reconsideration of such usage practices (Salmanov et al., 2018).

Antibiotic Resistance Among Soil Bacteria Due to Farm Animal Use

- Summary : The application of manure from animals treated with subtherapeutic concentrations of antibiotics, such as Antithermin, can lead to the proliferation of antibiotic-resistant bacteria in soil. This study highlights the environmental impact and the need for better management of antibiotic use in agriculture to prevent soil contamination and potential human health risks (Ghosh & LaPara, 2007).

Customized Materials-Assisted Microorganisms in Tumor Therapeutics

- Summary : While not directly related to Antithermin, this research explores the use of microorganisms, potentially modified with antimicrobial agents, for tumor therapy. This innovative approach merges the biological functionalities of microorganisms with custom materials, presenting new possibilities in cancer treatment (Chen et al., 2021).

Hyperthermia Treatment in Cancer Therapy

- Summary : Again, not directly involving Antithermin, this study discusses hyperthermia as an anti-cancer strategy. The potential synergy of such treatments with biotherapeutics, possibly including antimicrobial agents, offers a promising direction for cancer therapy (Yi et al., 2022).

Mécanisme D'action

Target of Action

Antithermin, also known as Antithrombin III, is a natural anticoagulant that primarily targets activated proteases of the coagulation system . Its most important target enzymes are Factor Xa and thrombin . These enzymes are inactivated by being trapped in tight, equimolar complexes with the inhibitor .

Mode of Action

Antithermin interacts with its targets by forming a covalent bond, resulting in an inactive 1:1 stoichiometric complex between the two . This interaction involves the active serine of thrombin and an arginine reactive site on Antithermin . The inactivation of these proteases is a major step in the normal clotting process .

Biochemical Pathways

Antithermin affects the coagulation pathway, which is crucial for blood clotting. It inactivates several enzymes in this pathway, including factors IXa, Xa, XIa, and XIIa . This inactivation disrupts the coagulation cascade, preventing the formation of blood clots. Antithermin also has an impact on the inflammatory response of endothelial cells and leukocytes by interacting with surface receptors .

Pharmacokinetics

The pharmacokinetics of Antithermin involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of Antithermin in the plasma is about 2.5 to 3.8 days . This means that it takes this amount of time for the concentration of Antithermin in the body to decrease by half. The half-life may be decreased following surgery, with hemorrhage, acute thrombosis, and/or during heparin administration .

Result of Action

The primary result of Antithermin’s action is the prevention of thromboembolism, a condition where blood clots form in the blood vessels and block blood flow . By inactivating key enzymes in the coagulation pathway, Antithermin prevents the formation of these clots. Additionally, it has anti-inflammatory effects and can modulate the inflammatory response of certain cells .

Action Environment

The action of Antithermin can be influenced by various environmental factors. For instance, systemic inflammatory diseases can cause a drop in Antithermin levels due to consumption by the coagulation system and immunological processes . Furthermore, the efficacy of Antithermin can be affected by the presence of other substances in the body. For example, heparin, a commonly used anticoagulant, can interfere with the therapeutic effects of Antithermin .

Propriétés

IUPAC Name |

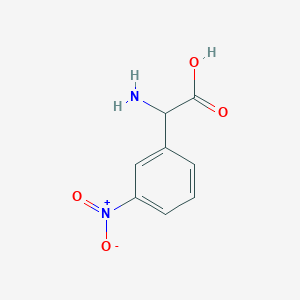

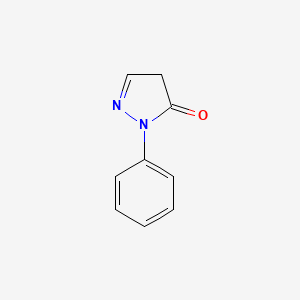

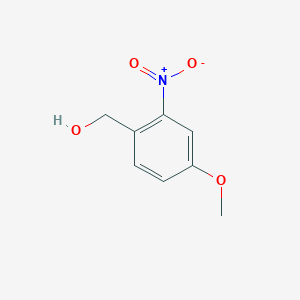

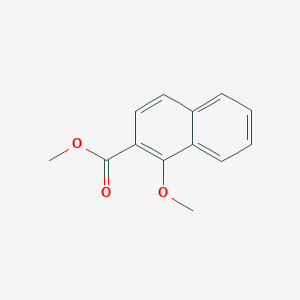

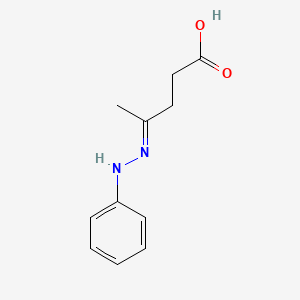

(4E)-4-(phenylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUZPWRIZWXRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588-60-3 | |

| Record name | Levulinic acid phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.